
RdRP-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RdRP-IN-6 is a compound that targets the RNA-dependent RNA polymerase (RdRP) enzyme, which is crucial for the replication of RNA viruses. This enzyme is essential for the synthesis of RNA from an RNA template, a process that is not found in human cells, making RdRP a prime target for antiviral drug development. This compound has shown promise in inhibiting the replication of various RNA viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), which causes COVID-19 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RdRP-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions. Common reagents used in these reactions include halogenating agents, alkylating agents, and reducing agents.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
RdRP-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using halogenating or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Alkylating Agents: Methyl iodide, ethyl bromide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
科学的研究の応用
RdRP-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RNA-dependent RNA polymerase and its effects on RNA synthesis.
Biology: Employed in research to understand the replication mechanisms of RNA viruses and to develop new antiviral strategies.
Medicine: Investigated as a potential antiviral drug for the treatment of diseases caused by RNA viruses, such as COVID-19.
Industry: Utilized in the development of antiviral coatings and materials to prevent the spread of RNA viruses.
作用機序
RdRP-IN-6 exerts its effects by binding to the active site of the RNA-dependent RNA polymerase enzyme, thereby inhibiting its activity. This inhibition prevents the replication of viral RNA, effectively halting the proliferation of the virus. The molecular targets of this compound include key residues in the active site of the enzyme, which are essential for its catalytic function .
類似化合物との比較
Similar Compounds
Remdesivir: Another RdRP inhibitor used for the treatment of COVID-19.
Favipiravir: An antiviral drug that targets RdRP and is used to treat influenza and COVID-19.
Uniqueness of RdRP-IN-6
This compound is unique in its high specificity and potency against the RNA-dependent RNA polymerase enzyme. Unlike some other inhibitors, this compound has shown minimal off-target effects and a favorable safety profile in preclinical studies. Its unique chemical structure allows for strong binding affinity to the active site of RdRP, making it a promising candidate for further development as an antiviral drug .
特性
分子式 |
C41H67N8O7PSi2 |
|---|---|
分子量 |
871.2 g/mol |
IUPAC名 |
2-ethylbutyl (2S)-2-[[[(1R,3S,4S)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2H-triazol-4-yl)cyclopentyl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C41H67N8O7PSi2/c1-14-29(15-2)25-52-38(50)28(3)47-57(51,54-31-19-17-16-18-20-31)53-26-30-23-41(33-24-44-48-46-33,34-22-21-32-37(42)43-27-45-49(32)34)36(56-59(12,13)40(7,8)9)35(30)55-58(10,11)39(4,5)6/h16-22,24,27-30,35-36H,14-15,23,25-26H2,1-13H3,(H,47,51)(H2,42,43,45)(H,44,46,48)/t28-,30+,35?,36+,41+,57-/m0/s1 |
InChIキー |
POAFNJXTVHOXGZ-OIZPLCDVSA-N |
異性体SMILES |
CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@H]1C[C@]([C@@H](C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(C2=CC=C3N2N=CN=C3N)C4=NNN=C4)OC5=CC=CC=C5 |
正規SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1CC(C(C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(C2=CC=C3N2N=CN=C3N)C4=NNN=C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


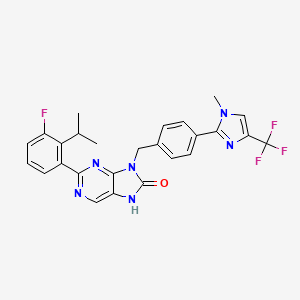
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
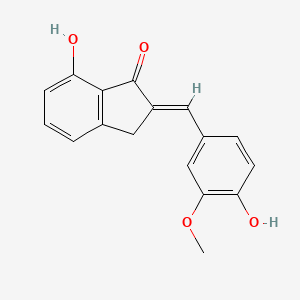
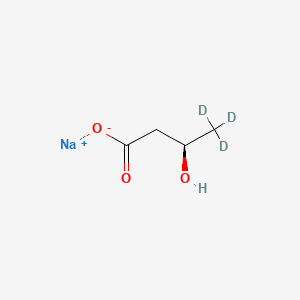
![[5'-13C]uridine](/img/structure/B12394831.png)
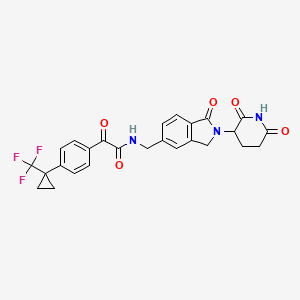
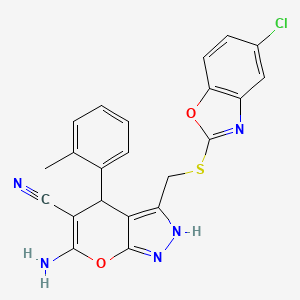
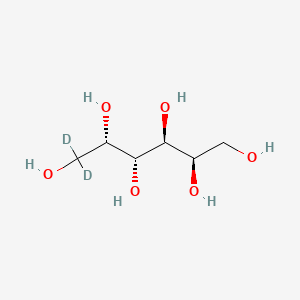
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

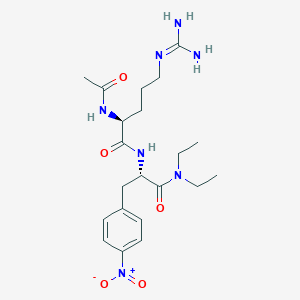
![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)
